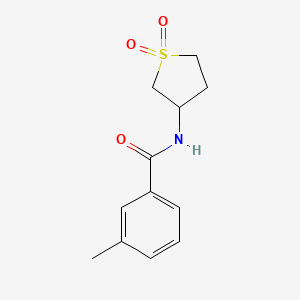

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide

Description

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzamide group attached to a 1,1-dioxothiolan ring, which imparts distinct chemical properties.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9-3-2-4-10(7-9)12(14)13-11-5-6-17(15,16)8-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZOEILERPXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1,1-dioxothiolane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrases and cathepsins. These enzymes play crucial roles in physiological processes such as respiration and protein degradation. Inhibiting these enzymes could have therapeutic implications for conditions like glaucoma and cancer.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve apoptosis induction through receptor-mediated pathways, which is critical for developing anticancer therapies.

Case Study 1: Enzyme Interaction

A study focused on the binding affinity of this compound to various enzyme targets. Results indicated that modifications in the functional groups significantly influenced binding strength and specificity, highlighting the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity

Research involving cell line assays demonstrated that the compound exhibited significant cytotoxic effects against breast cancer cells. This effect was attributed to the compound's ability to induce apoptosis, suggesting its potential as a therapeutic agent in oncology.

Case Study 3: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Findings suggested favorable bioavailability and metabolic stability compared to other similar compounds, making it a promising candidate for further development in medicinal applications.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Therapeutic Development : Due to its enzyme inhibition properties and anticancer activity, this compound could be developed into a therapeutic agent for treating various diseases, particularly cancers and conditions involving enzyme dysfunction.

- Drug Design : The compound's unique structure allows for further derivatization to create new analogs with improved efficacy and selectivity for specific biological targets.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-chlorobenzyl]benzamide | Contains chlorobenzyl | Potentially different biological activity due to halogen substitution |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[phenethyl]benzamide | Phenethyl group | May exhibit different pharmacokinetic properties |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-methylbenzyl]benzamide | Methyl substitution on benzene ring | Variations in lipophilicity and binding affinity |

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

- N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

- N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological interactions, and research findings regarding its pharmacological profile.

Chemical Structure and Synthesis

The compound features a dioxothiolan moiety linked to a 3-methylbenzamide group. The synthesis of this compound typically involves multi-step organic reactions that can be optimized in industrial settings using automated reactors to enhance yield and purity. Key parameters such as temperature, pressure, and pH are monitored closely to minimize by-products during synthesis.

Research indicates that this compound may interact with specific molecular targets, modulating the activity of enzymes or receptors. This interaction suggests potential applications in therapeutic contexts, particularly in anti-inflammatory and anticancer treatments. The precise mechanisms are still under investigation but may involve:

- Enzyme inhibition: The compound might inhibit enzymes associated with disease processes.

- Receptor modulation: It may affect receptor activity that is critical for cellular signaling pathways.

Pharmacological Profiles

Preliminary studies have shown that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory responses

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of various compounds with similar structures. It was found that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related compounds. It was observed that these compounds could significantly reduce inflammation markers in vitro, indicating a possible therapeutic role for this compound in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Potential inhibition of key enzymes |

| 4-fluoro-N-(3-methoxybenzyl)benzamide | Antibacterial | Effective against MRSA with MIC values < 0.25 µg/mL |

| 1,3-benzodioxole derivatives | Antifungal, Antibacterial | Significant activity against Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.